molecular formula C14H14N2O3 B5736805 N-(3-acetylphenyl)-N'-(2-furylmethyl)urea

N-(3-acetylphenyl)-N'-(2-furylmethyl)urea

Cat. No.: B5736805
M. Wt: 258.27 g/mol
InChI Key: GARUWPHCEOPOGH-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-N’-(2-furylmethyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of an acetyl group attached to a phenyl ring and a furylmethyl group attached to the nitrogen atom of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-N’-(2-furylmethyl)urea can be achieved through several synthetic routes. One common method involves the reaction of 3-acetylphenyl isocyanate with 2-furylmethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Another method involves the use of 3-acetylphenyl isocyanate and 2-furylmethylamine in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of N-(3-acetylphenyl)-N’-(2-furylmethyl)urea may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-N’-(2-furylmethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or furyl rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl and furyl rings.

    Reduction: Reduced derivatives with hydrogenated phenyl or furyl rings.

    Substitution: Substituted derivatives with new functional groups on the phenyl or furyl rings.

Scientific Research Applications

N-(3-acetylphenyl)-N’-(2-furylmethyl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N’-(2-furylmethyl)urea involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(3-acetylphenyl)-N’-(2-furylmethyl)urea can be compared with other similar compounds, such as:

    N-(3-acetylphenyl)-N’-(2-thienylmethyl)urea: Similar structure but with a thienyl group instead of a furyl group.

    N-(3-acetylphenyl)-N’-(2-pyridylmethyl)urea: Similar structure but with a pyridyl group instead of a furyl group.

The uniqueness of N-(3-acetylphenyl)-N’-(2-furylmethyl)urea lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3-acetylphenyl)-3-(furan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-10(17)11-4-2-5-12(8-11)16-14(18)15-9-13-6-3-7-19-13/h2-8H,9H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARUWPHCEOPOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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